molecular formula C17H18ClN3O2 B267354 N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

Katalognummer B267354
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: QZPZLVKKQXXWKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide, commonly referred to as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has shown promising results in preclinical studies as an anticancer agent, and its potential therapeutic applications are currently being investigated.

Wirkmechanismus

CB-839 exerts its anticancer effects by inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition leads to a reduction in the levels of glutamate, which is an important source of energy and building blocks for cancer cells. The depletion of glutamate leads to a decrease in the production of ATP and other metabolites, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
CB-839 has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamine metabolism, the reduction of ATP production, and the induction of apoptosis in cancer cells. Additionally, CB-839 has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CB-839 is its specificity for glutaminase, which makes it a useful tool for investigating the role of glutamine metabolism in cancer cells. However, one of the limitations of CB-839 is its relatively short half-life, which can make it difficult to achieve sustained inhibition of glutaminase in vivo.

Zukünftige Richtungen

There are several potential future directions for research on CB-839. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome some of the limitations of CB-839. Additionally, there is a need for further investigation into the mechanisms by which CB-839 exerts its anticancer effects, as well as its potential therapeutic applications in other diseases beyond cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CB-839 in humans.

Synthesemethoden

CB-839 can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the nitrophenyl carbamate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with butyryl chloride to form CB-839.

Wissenschaftliche Forschungsanwendungen

CB-839 has been extensively studied as a potential therapeutic agent for various types of cancer, including renal cell carcinoma, triple-negative breast cancer, and pancreatic cancer. Preclinical studies have shown that CB-839 can inhibit the growth of cancer cells by targeting the metabolic dependencies of cancer cells, specifically their reliance on glutamine metabolism.

Eigenschaften

Produktname

N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

Molekularformel

C17H18ClN3O2

Molekulargewicht

331.8 g/mol

IUPAC-Name

N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-5-16(22)19-14-8-4-9-15(11-14)21-17(23)20-13-7-3-6-12(18)10-13/h3-4,6-11H,2,5H2,1H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

QZPZLVKKQXXWKD-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Kanonische SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.